molecular formula C24H24FN3O2 B6069818 (2-fluoro-4-biphenylyl){1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanone

(2-fluoro-4-biphenylyl){1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanone

Cat. No. B6069818
M. Wt: 405.5 g/mol
InChI Key: GLXKRAHQXXSLBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-fluoro-4-biphenylyl){1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanone, also known as FP-methyl ketone, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development and disease treatment.

Mechanism of Action

(2-fluoro-4-biphenylyl){1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanone ketone exerts its inhibitory effects on enzymes by binding to the active site of the enzyme and preventing substrate binding. It has been shown to exhibit high selectivity towards cathepsin B and L, making it a potential therapeutic agent for the treatment of cancer and osteoporosis. The anti-inflammatory and neuroprotective effects of (2-fluoro-4-biphenylyl){1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanone ketone are thought to be mediated through the inhibition of pro-inflammatory cytokines and the activation of neuroprotective pathways.
Biochemical and Physiological Effects:
(2-fluoro-4-biphenylyl){1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanone ketone has been shown to exhibit potent inhibitory effects on several enzymes, including cathepsin B, cathepsin L, and calpain. It has also been shown to exhibit anti-inflammatory and neuroprotective effects. However, the exact biochemical and physiological effects of (2-fluoro-4-biphenylyl){1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanone ketone in vivo are still being studied.

Advantages and Limitations for Lab Experiments

(2-fluoro-4-biphenylyl){1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanone ketone has several advantages for lab experiments, including its high selectivity towards cathepsin B and L, making it a potential therapeutic agent for the treatment of cancer and osteoporosis. However, its high potency and selectivity may also pose a challenge in determining the optimal dosage for in vivo studies. Additionally, the synthesis method for (2-fluoro-4-biphenylyl){1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanone ketone is complex and requires several steps, making it challenging to produce large quantities of the compound.

Future Directions

For the study of (2-fluoro-4-biphenylyl){1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanone ketone include further investigation of its potential applications in drug development and disease treatment, as well as the optimization of the synthesis method to achieve higher yields and purity of the final product. Additionally, the in vivo effects of (2-fluoro-4-biphenylyl){1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanone ketone need to be further studied to determine its potential as a therapeutic agent for the treatment of various diseases.

Synthesis Methods

(2-fluoro-4-biphenylyl){1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanone ketone can be synthesized through a multistep process involving the reaction of 2-fluoro-4-biphenylboronic acid with 1-(3-bromopropyl)-1H-pyrazole, followed by the reaction with 3-piperidinylboronic acid. The final step involves the reaction of the intermediate product with methyl ketone to yield (2-fluoro-4-biphenylyl){1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanone ketone. The synthesis method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

(2-fluoro-4-biphenylyl){1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanone ketone has been extensively studied for its potential applications in drug development and disease treatment. It has been shown to exhibit potent inhibitory activity against several enzymes, including cathepsin B, cathepsin L, and calpain. These enzymes play a crucial role in the progression of several diseases, including cancer, Alzheimer's disease, and osteoporosis. (2-fluoro-4-biphenylyl){1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanone ketone has also been shown to exhibit anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.

properties

IUPAC Name

1-[3-(3-fluoro-4-phenylbenzoyl)piperidin-1-yl]-3-(1H-pyrazol-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O2/c25-22-13-19(9-10-21(22)18-5-2-1-3-6-18)24(30)20-7-4-12-28(16-20)23(29)11-8-17-14-26-27-15-17/h1-3,5-6,9-10,13-15,20H,4,7-8,11-12,16H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXKRAHQXXSLBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCC2=CNN=C2)C(=O)C3=CC(=C(C=C3)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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